

# Spectroscopic Data Analysis of Ethyl 2-amino-3-methylbenzoate: A Technical Guide

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## Compound of Interest

Compound Name: Ethyl 2-amino-3-methylbenzoate

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This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 2-amino-3-methylbenzoate**, a key intermediate in pharmaceutical synthesis. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with standardized experimental protocols for data acquisition.

## Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **Ethyl 2-amino-3-methylbenzoate**. These values are estimated based on the analysis of its structural analogue, 2-amino-3-methylbenzoic acid, and established spectroscopic principles.

### Table 1: Predicted $^1\text{H}$ NMR Data (400 MHz, $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.8	Doublet	1H	Ar-H
~6.7	Doublet	1H	Ar-H
~6.6	Triplet	1H	Ar-H
~4.8 (broad)	Singlet	2H	-NH <sub>2</sub>
4.35	Quartet	2H	-OCH <sub>2</sub> CH <sub>3</sub>
2.15	Singlet	3H	Ar-CH <sub>3</sub>
1.38	Triplet	3H	-OCH <sub>2</sub> CH <sub>3</sub>

**Table 2: Predicted <sup>13</sup>C NMR Data (100 MHz, CDCl<sub>3</sub>)**

Chemical Shift ( $\delta$ ) ppm	Assignment
~168	C=O (Ester)
~148	Ar-C (C-NH <sub>2</sub> )
~135	Ar-C
~125	Ar-C (C-CH <sub>3</sub> )
~118	Ar-C
~116	Ar-C
~115	Ar-C
~61	-OCH <sub>2</sub> CH <sub>3</sub>
~17	Ar-CH <sub>3</sub>
~14	-OCH <sub>2</sub> CH <sub>3</sub>

**Table 3: Predicted IR Absorption Data**

Wavenumber (cm <sup>-1</sup> )	Functional Group
3450 - 3300	N-H Stretch (Amine)
3050 - 3000	C-H Stretch (Aromatic)
2980 - 2850	C-H Stretch (Aliphatic)
1720 - 1700	C=O Stretch (Ester)
1620 - 1580	N-H Bend (Amine)
1600 - 1450	C=C Stretch (Aromatic)
1250 - 1100	C-O Stretch (Ester)

**Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)**

m/z	Interpretation
179	Molecular Ion [M] <sup>+</sup>
164	[M - CH <sub>3</sub> ] <sup>+</sup>
150	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
134	[M - OC <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
106	[M - COOC <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are standardized for organic compound analysis.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR Sample Preparation:

- Weigh approximately 5-20 mg of the solid **Ethyl 2-amino-3-methylbenzoate** sample.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d ( $\text{CDCl}_3$ ), inside a clean, dry vial.[1][2]
- Ensure the sample is fully dissolved; gentle vortexing may be applied.
- Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter directly into a 5 mm NMR tube.[1][3]
- The final solution height in the NMR tube should be approximately 4-5 cm.[2]
- Cap the NMR tube and carefully wipe the outside with a lint-free tissue before inserting it into the spectrometer.[3]

#### $^1\text{H}$ and $^{13}\text{C}$ NMR Data Acquisition:

- The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[4]
- For  $^{13}\text{C}$  NMR, a proton-decoupled sequence is commonly used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[5][6]
- The chemical shifts are referenced to the residual solvent peak (e.g.,  $\text{CDCl}_3$  at 7.26 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$ ).

## Fourier-Transform Infrared (FTIR) Spectroscopy

#### Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Place a small amount of the solid **Ethyl 2-amino-3-methylbenzoate** sample directly onto the ATR crystal.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

#### Data Acquisition:

- Record a background spectrum of the empty, clean ATR crystal.<sup>[7]</sup> This will be subtracted from the sample spectrum to remove environmental interferences (e.g., CO<sub>2</sub>, water vapor).<sup>[7]</sup>
- Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- The spectrum is typically recorded in the range of 4000-400 cm<sup>-1</sup>.<sup>[7]</sup>

## Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

- The sample must be volatile to be analyzed by EI-MS.<sup>[8]</sup> A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).
- The sample is heated to produce a vapor, which then enters the ion source.<sup>[8]</sup>
- In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).<sup>[8][9][10]</sup>
- This bombardment results in the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]<sup>+</sup>) and numerous fragment ions.<sup>[8][9][10][11]</sup>

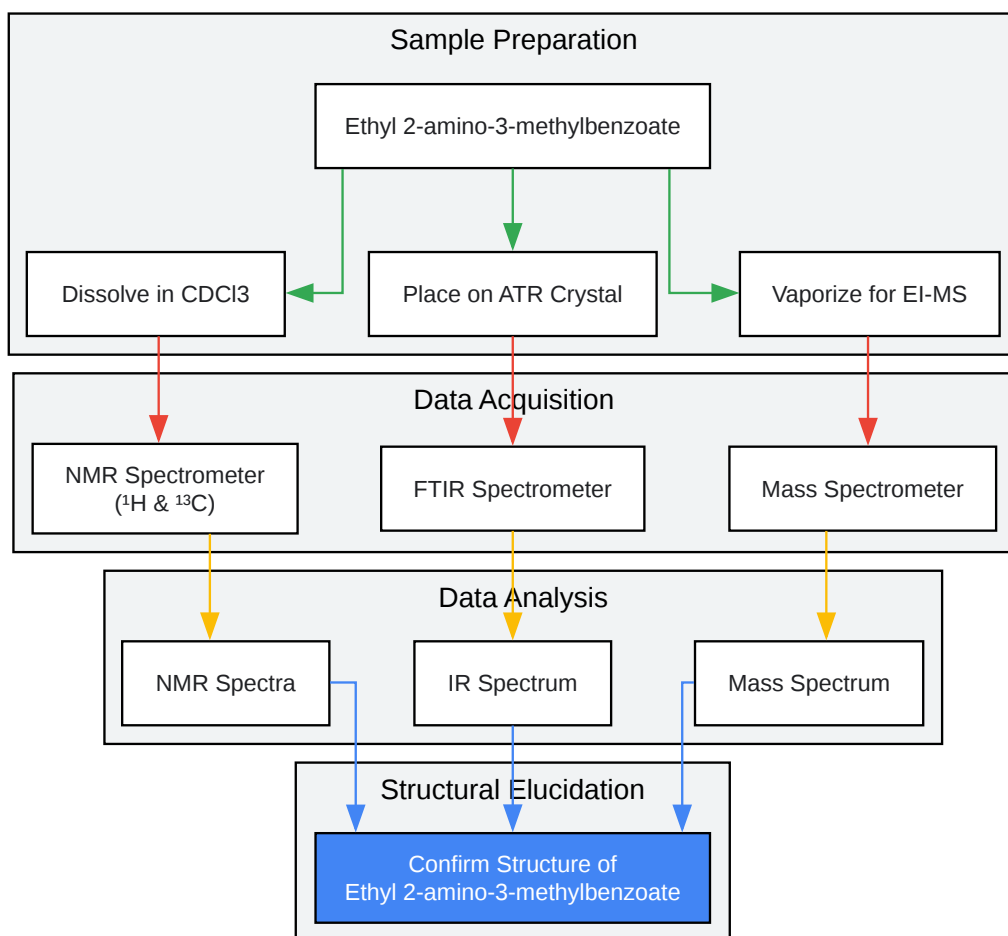
Data Acquisition:

- The resulting ions are accelerated and separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **Ethyl 2-amino-3-methylbenzoate**.

## Spectroscopic Analysis Workflow for Ethyl 2-amino-3-methylbenzoate



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Caption: Workflow of Spectroscopic Analysis.

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